Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-
Brand Name: Vulcanchem
CAS No.: 180574-25-8
VCID: VC0071882
InChI: InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1
SMILES: C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O
Molecular Formula: C20H21F3N6O
Molecular Weight: 418.424

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-

CAS No.: 180574-25-8

Cat. No.: VC0071882

Molecular Formula: C20H21F3N6O

Molecular Weight: 418.424

* For research use only. Not for human or veterinary use.

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- - 180574-25-8

Specification

CAS No. 180574-25-8
Molecular Formula C20H21F3N6O
Molecular Weight 418.424
IUPAC Name 2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol
Standard InChI InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1
Standard InChI Key PIDPKDDJFRPRNN-WMZOPIPTSA-N
SMILES C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O

Introduction

Chemical Identity and Properties

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- is precisely identified through several standardized chemical identifiers and possesses specific physical and chemical properties that derive from its complex molecular structure.

Chemical Identifiers and Basic Properties

The compound is formally identified by the following parameters:

ParameterValue
CAS Number180574-25-8
Molecular FormulaC20H21F3N6O
Molecular Weight418.424 g/mol
IUPAC Name2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol
Standard InChIInChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1
Standard InChIKeyPIDPKDDJFRPRNN-WMZOPIPTSA-N

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by its molecular structure and the various functional groups it contains. While specific experimental data may be limited, theoretical predictions based on its structure suggest the following properties:

Physical PropertyPredicted Value/Characteristic
Physical StateLikely solid at room temperature
ColorPresumably white to off-white crystalline powder
SolubilityLimited water solubility; better solubility in organic solvents such as DMSO, methanol, and chloroform
Log PModerately lipophilic (estimated >3) due to aromatic rings and trifluoromethyl group
Hydrogen Bond Donors2 (phenolic OH and secondary amine NH)
Hydrogen Bond AcceptorsMultiple (N atoms in tetrazole ring, piperidine N, phenolic O)
pKa ValuesAcidic phenol group (pKa ~10); basic piperidine nitrogen (pKa ~9-10)

Stereochemical Features

The stereochemistry of this compound is particularly noteworthy and contributes significantly to its three-dimensional structure and potential biological interactions. The (2S-cis)- designation indicates:

  • The "2S" refers to the S absolute configuration at the 2-position of the piperidine ring (where the phenyl group is attached)

  • The "cis" designation indicates the relative orientation of substituents at positions 2 and 3 of the piperidine ring, placing both the phenyl group and the aminomethyl connection on the same face of the piperidine ring

This specific stereochemical arrangement creates a well-defined three-dimensional structure that would likely be crucial for any selective interactions with biological targets. The maintenance of this stereochemistry would be a critical consideration in any synthetic approach to this compound.

Synthetic ApproachDescriptionPotential Advantages
Convergent SynthesisIndependent preparation of tetrazole and piperidine components followed by couplingMore efficient for complex targets; better control of stereochemistry
Linear SynthesisSequential buildup of the molecule from a suitable starting materialPotentially fewer purification steps; may be more suitable for specific structural features
Chemoenzymatic ApproachUse of enzymes for stereoselective transformationsExcellent stereoselectivity; environmentally friendly

Tetrazole Formation

The preparation of the tetrazole moiety typically employs one of several established methods, with the most common approaches utilizing azide chemistry. For the specific 5-(trifluoromethyl)-1H-tetrazole component, common synthetic routes might include:

  • [2+3] Cycloaddition reaction between trifluoroacetonitrile and sodium azide

  • Reaction of trifluoroacetic acid derivatives with appropriate azide sources

  • Transformation of a preformed tetrazole through functionalization reactions

These methods often require careful control of reaction conditions due to the potentially hazardous nature of azide reagents. The regioselective attachment of this tetrazole to the phenol core would require additional synthetic considerations.

Stereoselective Piperidine Synthesis

The stereospecific synthesis of the 2-phenyl-3-piperidinyl component with (2S-cis) configuration presents a significant synthetic challenge. Several approaches might be considered:

  • Starting with a suitable chiral precursor that already contains the desired stereochemistry

  • Stereoselective reduction of pyridinium salts, similar to methods described for fentanyl derivatives and related compounds

  • Asymmetric synthesis using chiral catalysts or auxiliaries

  • Resolution of racemic mixtures to isolate the desired stereoisomer

The specific 2-phenyl-3-piperidine structural element might be prepared through modifications of methods described for related compounds in the literature. For example, the preparation of 4-anilidopiperidines in fentanyl synthesis involves hydrogenation of pyridinium salts over platinum oxide, which could potentially be adapted with appropriate modifications to achieve the desired stereochemistry .

Coupling Strategies

The connection of the tetrazole-substituted phenol and the stereospecific piperidine components would likely involve:

  • Functionalization of the phenol core with an appropriate reactive group (e.g., halomethyl, formyl)

  • Nucleophilic substitution or reductive amination reaction with the amine group of the piperidine component

  • Careful purification to maintain stereochemical integrity

Common synthetic challenges in these coupling reactions include:

  • Prevention of racemization or epimerization at stereogenic centers

  • Selective functionalization in the presence of multiple reactive groups

  • Optimization of reaction conditions to favor the desired product over potential side reactions

Purification and Analysis

The final steps in the synthesis would involve:

  • Chromatographic purification (e.g., column chromatography, preparative HPLC)

  • Crystallization to obtain the pure stereoisomer

  • Comprehensive analysis to confirm structure and stereochemistry through techniques such as NMR spectroscopy, X-ray crystallography, and chiral HPLC

These synthetic approaches would require significant optimization and validation through experimental work, with particular attention to the maintenance and verification of the specified stereochemistry .

Structural Characteristics

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- possesses several distinct structural features that contribute to its chemical properties and potential biological activities. Understanding these structural elements is essential for predicting its behavior in chemical reactions and biological systems.

Key Structural Elements

The compound can be dissected into several key structural components:

  • Phenol Core: Serves as the central scaffold, providing:

    • A hydroxyl group that can participate in hydrogen bonding

    • Enhanced water solubility relative to simple aromatic compounds

    • Potential for interaction with biological targets through hydrogen bonding

  • Tetrazole Moiety: The 5-(trifluoromethyl)-1H-tetrazol-1-yl group attached at the 4-position of the phenol ring introduces:

    • High nitrogen content (four nitrogen atoms in the ring)

    • Enhanced metabolic stability compared to carboxylic acid groups

    • Potential for interaction with biological targets through hydrogen bonding and dipole interactions

    • The trifluoromethyl substituent, which increases lipophilicity and metabolic stability

  • Aminomethyl Linker: Connects the phenol core to the piperidine group, providing:

    • Flexibility in the molecular structure

    • A secondary amine that can act as both a hydrogen bond donor and acceptor

    • Potential for protonation under physiological conditions

  • Piperidine Ring with Phenyl Substituent: The six-membered nitrogen-containing heterocycle with:

    • A phenyl substituent at the 2-position

    • Specific (2S,3S) stereochemistry that defines the three-dimensional arrangement

    • Basic nitrogen that can be protonated at physiological pH

    • Conformational rigidity that positions the phenyl group in a specific spatial orientation

Three-Dimensional Structure

The three-dimensional structure of this compound is largely determined by:

  • The chair conformation of the piperidine ring

  • The (2S-cis) stereochemistry that places both the phenyl group and the aminomethyl connection on the same face of the piperidine ring

  • The preferred orientations of the phenyl groups (both the one attached to the piperidine and the phenol core)

  • The tetrazole ring's planar structure and its orientation relative to the phenol ring

These structural features combine to create a specific three-dimensional arrangement that would be expected to interact with biological targets in a highly selective manner.

Electronic Properties

The electronic properties of this compound are influenced by several features:

  • The electron-withdrawing effect of the trifluoromethyl group, which increases the acidity of the phenolic hydroxyl group

  • The electron-rich tetrazole ring, which can participate in various interactions with biological targets

  • The basicity of the piperidine nitrogen and the secondary amine

  • The aromatic character of both the phenol core and the phenyl substituent on the piperidine ring

Therapeutic AreaRationale Based on Structural Features
Analgesic AgentsThe piperidine structure bears similarities to components found in analgesic compounds such as fentanyl derivatives
CNS-Active CompoundsThe lipophilic character combined with a basic nitrogen might enable blood-brain barrier penetration
Enzyme InhibitorsTetrazoles often mimic carboxylic acids in binding to enzyme active sites
Receptor ModulatorsThe specific stereochemistry might enable selective binding to certain receptor subtypes
Anti-inflammatory AgentsTetrazole-containing compounds have shown activity in inflammatory pathways

Structure-Activity Relationships

The specific structural elements of this compound suggest several structure-activity relationships that might be relevant for its potential biological activities:

  • Tetrazole Moiety: The tetrazole ring, particularly with the trifluoromethyl substituent, likely contributes to:

    • Increased metabolic stability compared to carboxylic acid analogues

    • Enhanced lipophilicity and membrane permeability

    • Potential for specific interactions with protein binding sites

  • Stereochemical Features: The (2S-cis) configuration at the piperidine ring:

    • Creates a specific three-dimensional arrangement that could be crucial for receptor recognition

    • May significantly impact potency and selectivity for biological targets

    • Draws parallels to other stereochemically defined compounds where small changes in stereochemistry dramatically alter biological activity

  • Multiple Functional Groups: The presence of various functional groups (phenol, amine, tetrazole) provides:

    • Multiple sites for interaction with biological targets

    • Potential for hydrogen bonding, ionic interactions, and hydrophobic interactions

    • Opportunities for metabolism and further derivatization

Compound ClassStructural SimilaritiesRelevant Properties
Fentanyl DerivativesPiperidine ring with specific stereochemistryAnalgesic potency highly dependent on stereochemical configuration; small structural changes can dramatically alter activity
Tetrazole-Containing Drugs5-substituted tetrazole moietyOften serve as bioisosteres for carboxylic acids; generally exhibit improved metabolic stability
Trifluoromethyl-Substituted CompoundsCF3 group attached to heterocyclesEnhanced lipophilicity, metabolic stability, and binding affinity to certain targets

Research Gaps and Future Directions

Current research gaps and potential future directions for investigation of this compound include:

  • Biological Screening: Comprehensive screening against various targets to identify specific biological activities

  • Structure-Activity Relationship Studies: Systematic modifications of key structural elements to understand their contribution to any identified activities

  • Stereochemical Investigations: Synthesis and evaluation of different stereoisomers to determine the importance of the (2S-cis) configuration

  • Metabolism Studies: Investigation of metabolic pathways and stability in biological systems

  • Binding Studies: If activity is identified, detailed studies of binding modes with relevant targets

  • Synthetic Optimization: Development of more efficient synthetic routes, particularly those that ensure stereochemical purity

These research directions would provide valuable insights into the properties and potential applications of this specialized molecule .

Analytical Methods for Characterization

Proper characterization of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- requires a combination of analytical techniques to confirm its structure, purity, and stereochemistry. These methods are essential for validating synthetic procedures and ensuring the identity of the compound for research purposes.

Spectroscopic Methods

Several spectroscopic techniques are particularly valuable for characterizing this compound:

TechniqueKey Information ObtainedExpected Characteristic Features
1H NMR SpectroscopyProton environments, coupling patternsSignals for aromatic protons (6.5-8.0 ppm), piperidine ring protons (1.5-4.0 ppm), aminomethyl protons (~3.5-4.0 ppm), and the phenolic hydroxyl (variable, ~9-10 ppm)
13C NMR SpectroscopyCarbon environmentsDistinct signals for aromatic carbons (120-160 ppm), tetrazole carbons (~150-160 ppm), CF3 group (quartet, ~120-125 ppm), and aliphatic carbons (20-60 ppm)
19F NMR SpectroscopyFluorine environmentsSingle signal for the trifluoromethyl group (typically around -60 to -70 ppm)
FT-IR SpectroscopyFunctional group identificationCharacteristic bands for OH stretch (~3300-3500 cm-1), NH stretch (~3300-3400 cm-1), C=N stretch (~1600-1650 cm-1), CF3 group (~1100-1200 cm-1)
UV-Visible SpectroscopyChromophore analysisAbsorption maxima related to the aromatic and heterocyclic systems
Mass SpectrometryMolecular weight confirmation, fragmentation patternMolecular ion peak at m/z 418, characteristic fragmentation patterns

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and separating stereoisomers:

TechniqueApplicationKey Parameters
HPLCPurity assessment, isomer separationReversed-phase with appropriate column selection (C18, phenyl); UV detection at multiple wavelengths
Chiral HPLCStereoisomer separation and analysisSpecialized chiral stationary phases (e.g., polysaccharide-based columns)
TLCReaction monitoring, purification guidanceAppropriate solvent systems for visualization; reagents such as ninhydrin or UV detection
GC-MSVolatile derivative analysisDerivatization may be necessary due to polarity; specialized columns for chiral separation

Methods for Stereochemical Analysis

Confirming the specific (2S-cis)- stereochemistry requires specialized techniques:

  • X-ray Crystallography: Provides definitive confirmation of absolute stereochemistry if suitable crystals can be obtained

  • Circular Dichroism (CD) Spectroscopy: Useful for determining absolute configuration by comparing with compounds of known stereochemistry

  • Optical Rotation: Measurement of specific rotation can provide information about enantiomeric composition

  • NMR with Chiral Shift Reagents: Can help distinguish between stereoisomers without physical separation

  • NOE Experiments: Nuclear Overhauser Effect experiments can provide information about the spatial arrangement of groups in the molecule, helping to confirm the cis configuration

Additional Characterization Methods

For comprehensive characterization, additional methods may be employed:

MethodInformation Provided
Elemental AnalysisConfirmation of elemental composition (C, H, N, O, F)
Melting Point DeterminationNarrow melting range indicates high purity
Crystallographic AnalysisDetailed three-dimensional structure
Thermal Analysis (DSC/TGA)Thermal stability and phase transitions
Solubility StudiesBehavior in various solvents; relevant for formulation development

These analytical methods, used in combination, provide a comprehensive characterization of the compound, confirming its identity, purity, and stereochemical configuration. Such thorough characterization is essential for any further studies involving this compound, whether in chemical research or biological evaluations .

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